The Researcher's Guide to Cyanine7 Hydrazide: A Deep Dive into Near-Infrared Labeling and Detection
The Researcher's Guide to Cyanine7 Hydrazide: A Deep Dive into Near-Infrared Labeling and Detection
In the dynamic landscape of molecular biology and drug development, the precise visualization and tracking of biomolecules are paramount. Among the arsenal of fluorescent probes, near-infrared (NIR) dyes have emerged as powerful tools, offering deep tissue penetration and minimal autofluorescence. This guide provides an in-depth technical exploration of Cyanine7 (Cy7) hydrazide, a carbonyl-reactive NIR fluorophore, for researchers, scientists, and drug development professionals. We will delve into the core principles of its reactivity, provide detailed experimental protocols, and offer field-proven insights to empower your research.
The Power of the Near-Infrared Window: Why Choose Cyanine7?
The choice of a fluorescent label is a critical decision in experimental design. Cyanine7 dyes operate within the near-infrared spectrum (typically with excitation around 750 nm and emission around 780 nm), a region that offers distinct advantages for biological imaging.[1] This "NIR window" (700-900 nm) is characterized by reduced light scattering by biological tissues and lower autofluorescence from endogenous molecules, leading to a significantly improved signal-to-noise ratio, especially in complex biological systems and for in vivo imaging.[2][3]
Cyanine dyes, in general, are known for their high molar absorption coefficients, good water solubility, and relatively straightforward synthesis.[4] Cy7, as a heptamethine cyanine dye, offers a stable and bright fluorescent signal, making it an excellent choice for labeling a variety of biomolecules, including peptides, proteins, and oligonucleotides.[1] Furthermore, structural modifications to the cyanine core, such as the inclusion of a rigidizing six-membered ring, can increase the fluorescence quantum yield by as much as 20% compared to the parent structure.[5]
The Chemistry of Precision: Understanding Hydrazide Reactivity
Cyanine7 hydrazide is specifically designed for the targeted labeling of biomolecules containing carbonyl groups, namely aldehydes and ketones.[1] This reactivity is the cornerstone of its utility in various applications, particularly in the study of glycoproteins.
The fundamental reaction involves the nucleophilic attack of the hydrazide group on the electrophilic carbonyl carbon, leading to the formation of a hydrazone bond.[6] This reaction is efficient and proceeds under mild conditions, making it suitable for use with sensitive biological samples.[5]
Figure 1: Reaction of Cyanine7 Hydrazide with a Carbonyl Group. This diagram illustrates the formation of a stable hydrazone bond between a biomolecule containing an aldehyde or ketone and Cyanine7 hydrazide.
The stability of the resulting hydrazone linkage can be a consideration for long-term studies. While generally stable, the bond is susceptible to hydrolysis under acidic conditions.[7] To enhance stability, the hydrazone can be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.
Applications and Experimental Workflows
The unique reactivity of Cyanine7 hydrazide opens doors to a multitude of research applications. Here, we provide detailed workflows for some of the most common uses.
Glycoprotein and Glycan Analysis
A primary application of Cy7 hydrazide is the labeling of glycoproteins and free glycans.[5] This is particularly valuable in glycobiology for studying the role of glycosylation in health and disease. The workflow typically involves the oxidation of cis-diol groups within the sugar moieties to generate aldehyde groups, which then serve as reactive handles for the hydrazide dye.
Figure 2: Workflow for Labeling Glycoproteins with Cyanine7 Hydrazide. This workflow outlines the key steps from oxidation of the glycoprotein to final analysis.
Experimental Protocol: Labeling of Glycoproteins
-
Oxidation of Glycans:
-
Dissolve the glycoprotein in a buffer at a concentration of 1-5 mg/mL. A suitable buffer is 100 mM sodium acetate, pH 4.5.[6]
-
Prepare a fresh solution of sodium periodate (NaIO4) in the same buffer at a concentration of 20-50 mM.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10-20 mM.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.[6]
-
Quench the reaction by adding ethylene glycol or glycerol to a final concentration of 20-50 mM and incubate for 10-15 minutes at room temperature.[6]
-
Remove excess periodate and quenching agent by desalting or dialysis against a buffer suitable for the labeling reaction (e.g., 100 mM phosphate buffer, pH 6.0).[6]
-
-
Labeling with Cyanine7 Hydrazide:
-
Prepare a stock solution of Cyanine7 hydrazide in anhydrous DMSO (e.g., 10 mM).[6]
-
Add a 10- to 50-fold molar excess of the Cy7 hydrazide stock solution to the oxidized glycoprotein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 2-3 hours at room temperature in the dark. The reaction is most effective at pH 6.0, although a range of 5.0-7.4 is acceptable.[6]
-
-
Purification of the Labeled Glycoprotein:
-
Remove unreacted Cy7 hydrazide by gel filtration chromatography (e.g., using a Sephadex G-25 column) or dialysis.[8] This is a critical step to reduce background fluorescence.
-
-
Characterization and Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
-
Analyze the labeled glycoprotein by SDS-PAGE followed by fluorescence imaging, or by mass spectrometry.
-
Site-Specific Labeling of Antibodies
Antibodies are glycoproteins, and their glycosylation sites are often located in the Fc region, away from the antigen-binding sites. This allows for site-specific labeling with Cy7 hydrazide without compromising the antibody's functionality.[9]
Experimental Protocol: Labeling of Antibodies
The protocol for labeling antibodies is similar to that for general glycoproteins, with careful consideration of the antibody concentration and buffer conditions.
-
Antibody Preparation:
-
Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and at a concentration of at least 1-2 mg/mL for optimal labeling efficiency.[8]
-
If necessary, perform a buffer exchange into an appropriate oxidation buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
-
Oxidation:
-
Follow the oxidation procedure described in section 3.1.1.
-
-
Labeling:
-
Purification:
-
Purify the labeled antibody using gel filtration or dialysis to remove free dye.[8]
-
In Vivo Imaging
The NIR properties of Cy7 make it an ideal probe for in vivo imaging studies, allowing for deep tissue visualization of labeled molecules.[2][10]
Experimental Protocol: In Vivo Imaging in Mice
-
Preparation of Labeled Probe:
-
Prepare the Cy7-labeled molecule (e.g., antibody, peptide, or small molecule) at the desired concentration in a biocompatible vehicle such as sterile PBS or a solution containing a low percentage of DMSO.[10]
-
-
Animal Administration:
-
Administer the labeled probe to the animal model, typically via intravenous (tail vein) injection. The optimal dosage and timing will depend on the specific probe and experimental goals and should be determined empirically.[10]
-
-
Imaging:
-
At various time points post-injection, image the animal using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy7 (e.g., excitation ~740 nm, emission ~790 nm).[11]
-
For ex vivo analysis, organs can be harvested, fixed, and sectioned for microscopic examination.[10]
-
Data Interpretation and Troubleshooting
Data Presentation: Photophysical Properties of Cyanine7
| Property | Value | Reference |
| Excitation Maximum (nm) | ~750-760 | [1] |
| Emission Maximum (nm) | ~775-780 | [1] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | >200,000 | [] |
| Quantum Yield | 0.1 - 0.3 (structure dependent) | [3][5] |
Troubleshooting Common Issues
-
Low Labeling Efficiency:
-
Cause: Inefficient oxidation, suboptimal pH, low protein concentration, or presence of interfering substances in the buffer.
-
Solution: Ensure fresh periodate solution is used. Verify the pH of the oxidation and labeling buffers. Concentrate the protein if necessary. Perform buffer exchange to remove interfering substances like Tris or azide.[8]
-
-
High Background Fluorescence:
-
Cause: Incomplete removal of unreacted dye.
-
Solution: Optimize the purification step. Use a longer gel filtration column or perform an additional purification step.
-
-
Precipitation of Labeled Protein:
-
Cause: Over-labeling or inherent properties of the protein.
-
Solution: Reduce the molar excess of the Cy7 hydrazide used in the labeling reaction.
-
Future Perspectives and Conclusion
Cyanine7 hydrazide stands as a robust and versatile tool for researchers in a wide array of disciplines. Its near-infrared fluorescence properties, coupled with its specific reactivity towards carbonyl groups, enable sensitive and precise labeling of biomolecules for both in vitro and in vivo applications. As imaging technologies continue to advance, the demand for high-performance NIR probes like Cy7 hydrazide will undoubtedly grow, paving the way for new discoveries in our understanding of complex biological processes.
References
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Labeling Cells with Live Dyes This protocol provides a way to stain live cells by using the following three dyes from Molecular - Feinberg Labs. Feinberg School of Medicine. [Link]
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Is there a labeling process for Sulfo-Cyanine7 (CY7)? ResearchGate. [Link]
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Guide to making antibody labeling easier. Cedarlane Labs. [Link]
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Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. ACS Omega. [Link]
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Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry. [Link]
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Imaging strategies using cyanine probes and materials for biomedical visualization of live animals. ResearchGate. [Link]
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Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of the American Society for Mass Spectrometry. [Link]
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Heptamethine Cyanine–Based Application for Cancer Theranostics. Frontiers in Chemistry. [Link]
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Purification method for serum free glycans. Glycoscience Protocols. [Link]
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Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors. Journal of Controlled Release. [Link]
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Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry. [Link]
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Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective. Frontiers in Chemistry. [Link]
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Cyanine7 Labeling Kit (E-LK-C005B). Elabscience. [Link]
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(PDF) Fluorescent properties of cyanine dyes as a matter of the environment. ResearchGate. [Link]
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Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases. ACS Omega. [Link]
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Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature Biotechnology. [Link]
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Cyanine fluorophore derivatives with enhanced photostability. Methods in Enzymology. [Link]
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Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry. [Link]
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Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Journal of the Optical Society of America B. [Link]
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Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
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Corrigendum: Enhanced photostability of cyanine fluorophores across the visible spectrum. ResearchGate. [Link]
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Protocol for in Vivo Imaging in Mice. Creative Bioarray. [Link]
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A Systematic Approach to Glycan Sample Preparation and UPLC Analysis. YouTube. [Link]
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A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Chemical Science. [Link]
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